molecular formula C12H24O2 B1508601 Heptan-2-yl 3-methylbutanoate

Heptan-2-yl 3-methylbutanoate

Cat. No.: B1508601
M. Wt: 200.32 g/mol
InChI Key: WKYOJXDCBZERAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptan-2-yl 3-methylbutanoate is an ester derived from 3-methylbutanoic acid (isovaleric acid) and heptan-2-ol. It belongs to a class of compounds widely used in flavor and fragrance industries due to their fruity, floral, or waxy olfactory profiles. Structurally, it consists of a branched 3-methylbutanoyl group esterified with a heptan-2-yl moiety, where the ester linkage is positioned at the second carbon of the heptyl chain.

Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

heptan-2-yl 3-methylbutanoate

InChI

InChI=1S/C12H24O2/c1-5-6-7-8-11(4)14-12(13)9-10(2)3/h10-11H,5-9H2,1-4H3

InChI Key

WKYOJXDCBZERAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)OC(=O)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of 3-Methylbutanoate Esters

Heptan-2-yl 3-methylbutanoate shares its acid component (3-methylbutanoic acid) with several esters, differing only in the alcohol moiety. Key analogues include:

Compound Molecular Formula Molecular Weight (g/mol) Alcohol Moiety CAS Number Key References
This compound C₁₂H₂₂O₂ 198.30 Heptan-2-ol Not provided Synthesis-based extrapolation
Propyl 3-methylbutanoate C₈H₁₆O₂ 144.21 Propanol Not provided
Nonyl 3-methylbutanoate C₁₄H₂₈O₂ 228.37 Nonanol 7786-47-2
Isobornyl 3-methylbutanoate C₁₅H₂₆O₂ 238.37 Isoborneol 7779-73-9
Heptyl 3-methylbutanoate C₁₂H₂₄O₂ 200.32 Heptanol (position unspecified) Not provided

Key Observations :

  • Chain Length: Longer alkyl chains (e.g., nonyl) increase molecular weight and hydrophobicity, reducing water solubility and volatility compared to shorter chains (e.g., propyl).
  • Branching vs. Linearity: Branched esters like isobornyl 3-methylbutanoate exhibit higher molecular weights and steric hindrance, which may enhance stability in cosmetic formulations .

Chromatographic Behavior

Retention times (GC/HPLC) vary with molecular structure:

Compound Retention Time (min) Notes Source
Ethyl 3-methylbutanoate 16.03 Higher volatility
Heptyl 3-methylbutanoate 2.0 Lower polarity due to longer chain
3-Methylbutyl acetate 18.0 Branched chain increases retention

This compound is expected to exhibit intermediate retention compared to shorter-chain esters, though positional isomerism (e.g., heptan-2-yl vs. heptan-1-yl) may further influence chromatographic separation .

Challenges and Data Gaps

  • Limited direct data on this compound’s physical properties (e.g., boiling point, solubility) necessitate extrapolation from analogues.
  • Positional isomerism (e.g., heptan-2-yl vs. heptan-4-yl) may significantly alter sensory profiles, requiring further study .

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